2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide class, characterized by a fused heterocyclic core with a carboxamide group at position 2. The molecule features a 2-methoxybenzyl substituent at position 1 and a thiophen-2-ylmethyl group on the carboxamide nitrogen.
Properties
IUPAC Name |
2-amino-1-[(2-methoxyphenyl)methyl]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-31-19-11-5-2-7-15(19)14-29-22(25)20(24(30)26-13-16-8-6-12-32-16)21-23(29)28-18-10-4-3-9-17(18)27-21/h2-12H,13-14,25H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEPNEIVGHLCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]quinoxaline core.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the pyrrolo[2,3-b]quinoxaline intermediate.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is attached via a similar nucleophilic substitution reaction, using a thiophen-2-ylmethyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can lead to the formation of reduced analogs with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Compounds containing the pyrroloquinoxaline scaffold have been investigated for their anticancer properties. Research indicates that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, substituted thiophene derivatives similar to this compound have shown promise as anti-cancer agents due to their ability to interfere with tumor cell metabolism and signaling pathways .
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Antimycobacterial Properties :
- Recent studies have evaluated pyrroloquinoxaline derivatives for their effectiveness against Mycobacterium tuberculosis. A related compound demonstrated significant antitubercular activity, suggesting that similar structures may also exhibit efficacy against drug-resistant strains . The mechanism involves disrupting mycobacterial cell wall synthesis, which is critical for the survival of the pathogen.
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Antiviral Effects :
- Quinoxaline derivatives have been reported to exhibit antiviral activities, particularly against herpes simplex virus and cytomegalovirus. The mechanism typically involves inhibition of viral replication processes . The specific compound under discussion may offer similar antiviral properties, warranting further investigation.
- Anti-inflammatory Activity :
Material Science Applications
- Organic Electronics :
- Chemosensors :
Case Studies
Mechanism of Action
The mechanism of action of 2-amino-1-(2-methoxybenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction processes.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolo[2,3-b]quinoxaline derivatives, focusing on substituents, molecular properties, and key features:
Structural and Functional Insights
Thiophene-containing analogs (target compound, ) exhibit strong π-stacking capabilities, beneficial for interactions with aromatic residues in enzymes or receptors.
Lipophilicity and Solubility :
- The 3-ethoxypropyl group in improves aqueous solubility due to its polar ether moiety, whereas the butyl chain in increases hydrophobicity, favoring membrane penetration.
- Bis-thiophene derivatives () may face solubility challenges but show enhanced binding in hydrophobic pockets.
Steric Considerations :
Q & A
Basic: What established synthetic routes are available for this compound, and which reaction conditions critically influence yield?
Answer:
The synthesis of quinoxaline derivatives typically involves condensation reactions between ortho-diamines and diketones, followed by functionalization of substituents. For example, analogous compounds use ethanol as a solvent with glacial acetic acid as a catalyst under reflux conditions . Key factors affecting yield include:
- Temperature control : Excessive heat may degrade sensitive moieties like the thiophene or methoxybenzyl groups.
- Catalyst selection : Acidic or basic conditions must align with the stability of intermediates (e.g., acetic acid for mild catalysis) .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is often required to isolate the pure product .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- X-ray diffraction (XRD) : Essential for resolving the 3D crystal structure, particularly to confirm the orientation of the methoxybenzyl and thiophenmethyl groups. Data deposition in repositories like the CCDC (e.g., CCDC 1983315 for related quinoxalines) ensures reproducibility .
- NMR spectroscopy : H and C NMR verify substituent integration and regiochemistry. Aromatic protons in the quinoxaline core typically appear at δ 7.5–8.5 ppm .
- FT-IR : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
Advanced: How can computational methods optimize the synthesis and reaction pathways?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediate stability, enabling targeted optimization. For example:
- Reaction path search : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations model solvent interactions to select optimal media (e.g., polar aprotic solvents for nucleophilic substitutions) .
- Machine learning : Training models on existing reaction data (e.g., yields, conditions) accelerates condition screening .
Advanced: How can contradictions between experimental and computational data be resolved?
Answer:
Discrepancies often arise from:
- Implicit solvent assumptions : DFT may overlook solvent-specific interactions; explicit solvent models or experimental dielectric constant matching can bridge gaps .
- Crystal packing effects : XRD structures may differ from gas-phase computational models. Lattice energy calculations (e.g., using PIXEL) quantify packing influences .
- Kinetic vs. thermodynamic control : Experimental conditions (e.g., reaction time) may favor metastable intermediates not predicted by equilibrium models. Time-resolved spectroscopy or in situ monitoring clarifies this .
Advanced: What strategies are effective for elucidating biological targets and mechanisms of action?
Answer:
- Molecular docking : Virtual screening against protein databases (e.g., PDB) identifies potential targets. For example, the quinoxaline core may intercalate DNA or inhibit kinases .
- Proteomics : Activity-based protein profiling (ABPP) with tagged analogs of the compound can map binding partners in cellular lysates .
- Mutagenesis studies : Site-directed mutations in predicted binding pockets validate target engagement (e.g., kinase active sites) .
Basic: What purification and stability protocols are recommended post-synthesis?
Answer:
- Purification : Use silica gel chromatography with a gradient of ethyl acetate/hexane. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) improves resolution .
- Stability testing : Store the compound at –20°C under inert atmosphere. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) to establish shelf-life .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Systematic substitution : Synthesize analogs with modified substituents (e.g., replacing methoxybenzyl with halogenated benzyl groups) and compare bioactivity .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using multivariate regression .
- Conformational restriction : Introduce cyclic moieties (e.g., lactams) to probe flexibility-activity relationships .
Basic: What are the solubility and formulation considerations for in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
